methyl 4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a pyrazine and pyrazole moiety
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that compounds with similar structures interact with their targets, leading to various biological activities .
Biochemical Pathways
Compounds with similar structures have been known to affect various biological pathways, leading to their diverse biological activities .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities, indicating their potential effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrazine intermediates, followed by their coupling with benzoate derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazine Derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrazole Derivatives: Widely studied for their pharmacological potential, including anti-inflammatory and analgesic effects.
Uniqueness
Methyl 4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is unique due to its combination of pyrazine and pyrazole moieties, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-26-18(25)14-4-2-13(3-5-14)17(24)21-9-11-23-10-6-15(22-23)16-12-19-7-8-20-16/h2-8,10,12H,9,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNUNFPIOPBBEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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